

Application Notes and Protocols for TC-Mps1-12 in Cell Culture

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Compound of Interest

Compound Name: TC-Mps1-12

Cat. No.: B611252

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Introduction

TC-Mps1-12 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase.[1][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[4][5][6] Inhibition of Mps1 disrupts the SAC, leading to chromosomal instability, mitotic catastrophe, and ultimately apoptosis in cancer cells.[7][8] These characteristics make **TC-Mps1-12** a valuable tool for cancer research and a potential therapeutic agent.[7][8] This document provides detailed application notes and protocols for the solubility and preparation of **TC-Mps1-12** for use in cell culture experiments.

Chemical Properties

A summary of the key chemical properties of **TC-Mps1-12** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₀ N ₆ O	[1][2][9]
Molecular Weight	324.38 g/mol	[1][2][9]
CAS Number	1206170-62-8	[1][2][9]
Appearance	White to off-white solid	[2]
Purity	≥99%	

Solubility and Stock Solution Preparation

Proper solubilization and storage of **TC-Mps1-12** are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data

Solvent	Maximum Concentration	Notes	Reference
DMSO	100 mM (50 mg/mL)	Hygroscopic; use newly opened DMSO. Ultrasonic assistance may be needed.	[2]
Ethanol	20 mM	Gentle warming may be required.	

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TC-Mps1-12** in dimethyl sulfoxide (DMSO).

Materials:

- **TC-Mps1-12** powder

- Anhydrous, sterile DMSO (use a newly opened vial to minimize water content)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator water bath

Procedure:

- Calculate the required mass of **TC-Mps1-12**:
 - To prepare 1 mL of a 10 mM stock solution, you will need 0.32438 mg of **TC-Mps1-12** (Mass = Molarity x Volume x Molecular Weight). It is recommended to prepare a larger volume (e.g., 1-5 mg) for easier and more accurate weighing.
 - For example, to prepare a stock solution from 1 mg of **TC-Mps1-12**:
 - Volume of DMSO = Mass / (Molarity x Molecular Weight) = 1 mg / (10 mmol/L x 324.38 g/mol) = 0.00308 L = 3.08 mL. It is often more practical to weigh a slightly larger amount, for instance, 3.24 mg to dissolve in 1 mL of DMSO for a 10 mM stock.
- Weigh the **TC-Mps1-12**:
 - Carefully weigh the desired amount of **TC-Mps1-12** powder in a sterile microcentrifuge tube.
- Add DMSO:
 - Add the calculated volume of sterile DMSO to the tube containing the **TC-Mps1-12** powder.
- Dissolve the compound:
 - Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

- If the compound does not fully dissolve, brief sonication in a water bath may be necessary. [\[2\]](#) Visually inspect the solution to ensure there are no visible particles.
- Aliquot and Store:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)

Storage and Stability

Condition	Duration	Reference
Powder	3 years at -20°C, 2 years at 4°C	[2]
In Solvent (-20°C)	1 month	[2]
In Solvent (-80°C)	6 months	[2]

Application in Cell Culture

TC-Mps1-12 has been shown to be effective in various cancer cell lines. The optimal concentration and treatment time will vary depending on the cell line and the specific experimental goals.

Effective Concentrations in Cell Culture

Cell Line	Assay	IC ₅₀ / Effective Concentration	Treatment Duration	Reference
A549 (Lung Carcinoma)	Cell Viability	IC ₅₀ : 0.84 µM	72 hours	[2]
HepG2 (Hepatocellular Carcinoma)	Cell Viability	Reduction in viability at >50 µM	24 hours	[7]
Hep3B (Hepatocellular Carcinoma)	Cell Viability	Reduction in viability at >50 µM	24 hours	[7]
pMps1 cell lines	Autophosphorylation	IC ₅₀ : 131 nM	Not specified	[2]
Enzymatic Assay	Mps1 Inhibition	IC ₅₀ : 6.4 nM	Not applicable	[1][2][3]

Protocol for Treating Cells with **TC-Mps1-12**

This protocol provides a general guideline for treating adherent cells in culture with **TC-Mps1-12**.

Materials:

- Cultured cells in multi-well plates, flasks, or dishes
- Complete cell culture medium
- 10 mM **TC-Mps1-12** stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium for dilutions
- Sterile serological pipettes and micropipette tips

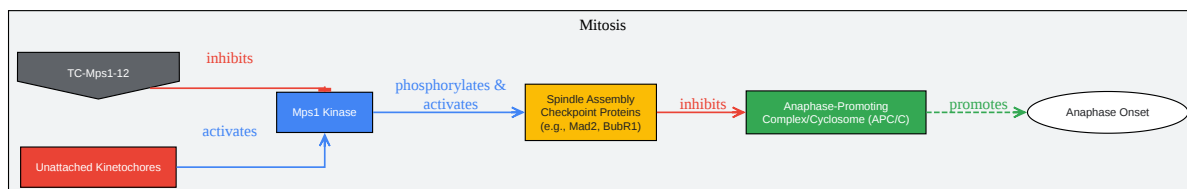
Procedure:

- Cell Seeding:

- Seed cells at an appropriate density in culture vessels to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
- Preparation of Working Solutions:
 - Thaw an aliquot of the 10 mM **TC-Mps1-12** stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **TC-Mps1-12**.
- Cell Treatment:
 - Carefully remove the existing culture medium from the cells.
 - Add the medium containing the desired concentrations of **TC-Mps1-12** or the vehicle control to the respective wells.
 - Gently rock the plate to ensure even distribution.
- Incubation:
 - Return the cells to a humidified incubator at 37°C with 5% CO₂.
 - Incubate for the desired period (e.g., 24, 48, or 72 hours) based on the experimental design.[\[2\]](#)[\[7\]](#)
- Downstream Analysis:
 - Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis, or western blotting for specific protein markers.

Mechanism of Action and Signaling Pathway

TC-Mps1-12 exerts its effects by inhibiting the kinase activity of Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase.

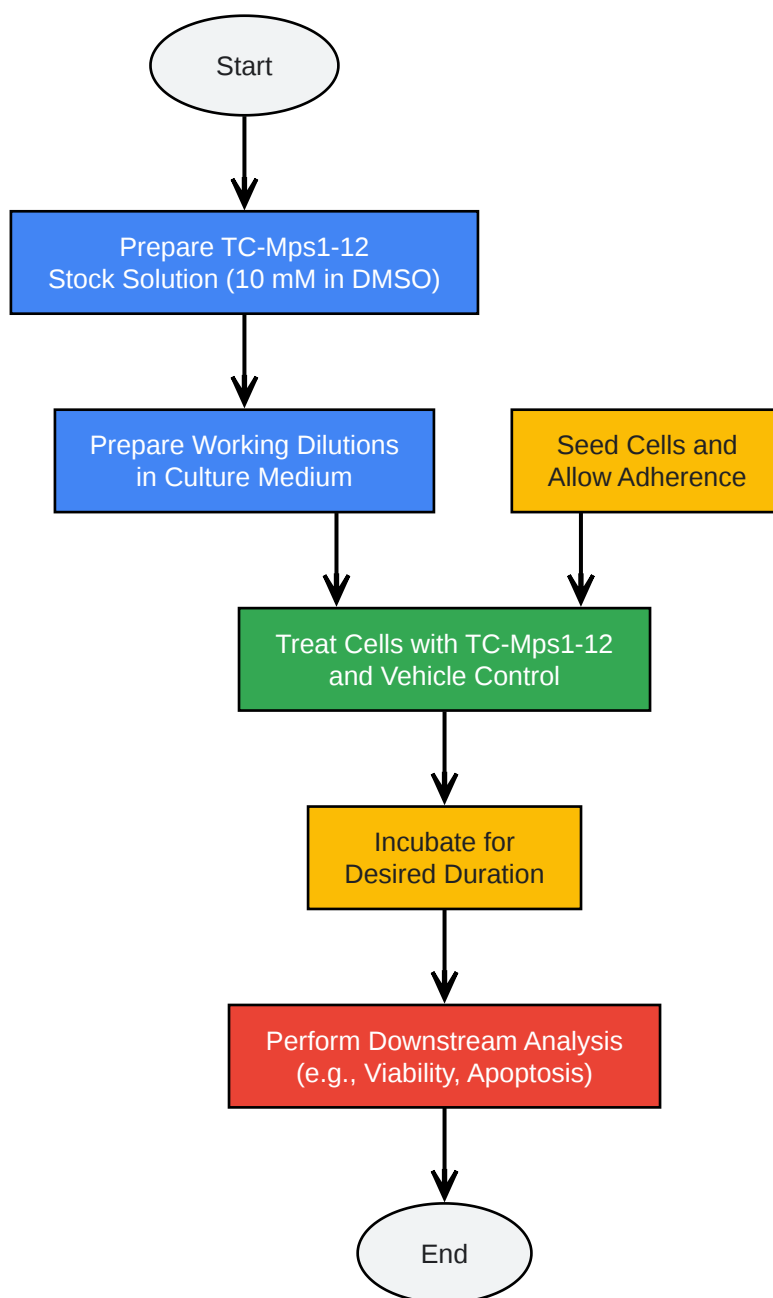


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Caption: Mps1 signaling pathway in the spindle assembly checkpoint and the inhibitory effect of **TC-Mps1-12**.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of **TC-Mps1-12** in cell culture.



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Caption: A typical experimental workflow for using **TC-Mps1-12** in cell culture.

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